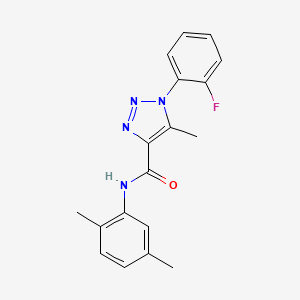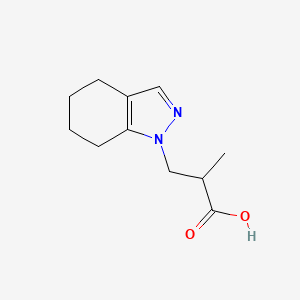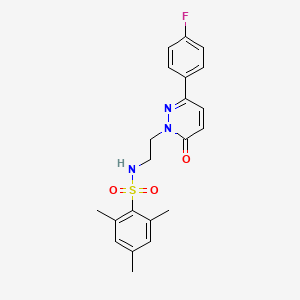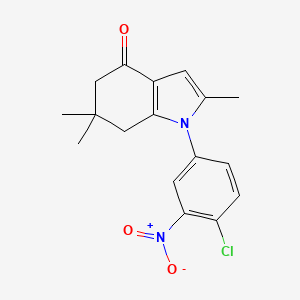
1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one, also known as 4-Chloro-3-nitrophenyl-2,6,6-trimethyl-5,6,7-trihydroindol-4-one (CNP-TTHI), is an organic compound that has been widely studied for its potential applications in the field of medicinal chemistry. CNP-TTHI is a derivative of the indole class of compounds, which are known for their ability to interact with several biological targets. CNP-TTHI has been studied for its potential to act as an inhibitor of certain enzymes and as a potential therapeutic agent for a variety of diseases.
科学的研究の応用
Cytotoxicity in Cancer Cells
The compound’s cytotoxic activity has been investigated in human cancer cell lines, including SW480, SW620, and PC3. Notably, copper (II) complexes with 3-(4-chloro-3-nitrophenyl)thiourea demonstrated low micromolar cytotoxicity against tumor cells without affecting normal keratinocytes (HaCaT). These complexes induced early apoptosis in pathological cells, particularly in SW480 and PC3 cells. Additionally, they reduced interleukin-6 (IL-6) concentration in cancer cells .
Antimicrobial Activity
The same copper (II) complexes exhibited a cytotoxic effect against both standard and hospital bacterial strains. This antimicrobial activity highlights their potential as novel agents in combating bacterial infections .
Proteome Analysis
Researchers explored the influence of these promising copper (II) complexes on detoxifying and reactive oxygen species (ROS) scavenging enzymes in tumor cells. This proteome analysis sheds light on their mechanisms of action and potential therapeutic applications .
Biodegradation Studies
While not directly related to cancer, understanding the biodegradation pathways of related compounds can inform environmental and health considerations. For instance, 4-chloro-3-nitrophenol (a related compound) undergoes biodegradation via distinct pathways involving 1,2,3-benzenetriol and hydroquinone as terminal aromatic intermediates .
特性
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-10-6-12-15(8-17(2,3)9-16(12)21)19(10)11-4-5-13(18)14(7-11)20(22)23/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFASLLAFMNABSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=C(C=C3)Cl)[N+](=O)[O-])CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

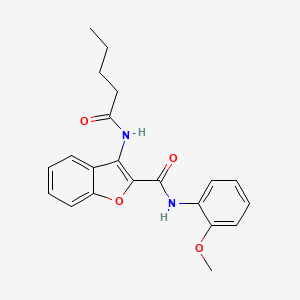
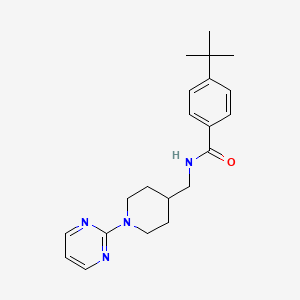
![4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2799925.png)
![6-Fluorobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B2799926.png)
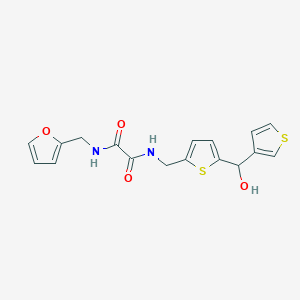
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2799930.png)
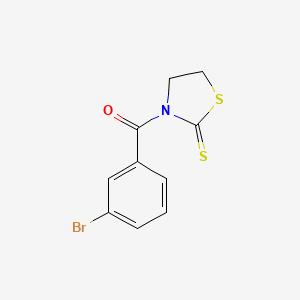

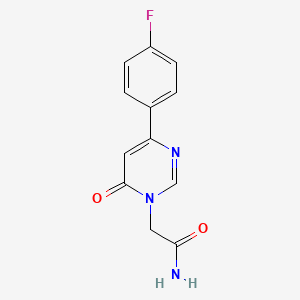

![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine](/img/structure/B2799937.png)
